2-I-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-I-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-I-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of a hydrazine derivative with a carbonyl compound. The reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-I-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through pathways such as:
- Inhibition of enzyme activity
- Modulation of receptor signaling
- Interference with nucleic acid function
Comparison with Similar Compounds
Similar Compounds
- 2-I-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
764656-81-7 |
---|---|
Molecular Formula |
C19H18IN3O2 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
2-iodo-N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C19H18IN3O2/c1-14(11-15-7-3-2-4-8-15)12-22-23-18(24)13-21-19(25)16-9-5-6-10-17(16)20/h2-12H,13H2,1H3,(H,21,25)(H,23,24)/b14-11-,22-12+ |
InChI Key |
XFHKBXMBKMXFHX-LJWIEMNISA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.